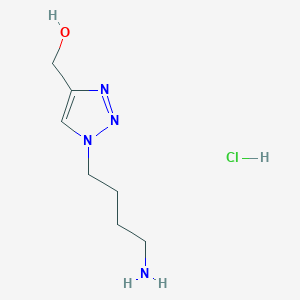
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position on the benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxazinone ring . The reaction is usually carried out under reflux conditions at temperatures ranging from 35-40°C for about 50-55 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been reported as an efficient method for the synthesis of substituted benzoxazinones .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cyclization reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.
Oxidation and reduction: The benzoxazinone ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Cyclization reactions: Cyclizing agents like acetic anhydride or polyphosphoric acid are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazinones with various functional groups.
Cyclization reactions: New heterocyclic compounds with potential biological activities.
Oxidation and reduction: Oxidized or reduced derivatives of the benzoxazinone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor, particularly against serine proteases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by forming a covalent bond with the active site of the enzyme . This inhibition is stoichiometric and proceeds with high rate constants, indicating a strong and specific interaction .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-3,1-benzoxazin-4-one: Lacks the fluorine atom at the 8th position.
2-ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group.
2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazinone ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-fluoro-2-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGVMSZJEPBERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)






